molecular formula C14H23IN2O3 B15344593 2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide CAS No. 51505-45-4

2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide

Cat. No.: B15344593
CAS No.: 51505-45-4
M. Wt: 394.25 g/mol
InChI Key: MDHOVBIYMTUKOD-UHFFFAOYSA-M
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Description

2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide is a complex organic compound that features a pyridine ring, a carbonyl group, and an ammonium iodide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide typically involves the reaction of 3-pyridinecarboxylic acid with triethylamine and subsequent iodination. The process may include the following steps:

    Formation of the Pyridine Derivative: 3-pyridinecarboxylic acid is reacted with an appropriate alcohol under acidic conditions to form the ester.

    Ammonium Salt Formation: The ester is then reacted with triethylamine to form the ammonium salt.

    Iodination: The ammonium salt is treated with iodine to form the iodide.

    Oxidation: The final step involves the oxidation of the nitrogen atom to form the N-oxide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced to its corresponding amine.

    Substitution: The iodide can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides, cyanides, or thiolates can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Further oxidized products, potentially leading to ring-opening or other structural modifications.

    Reduction: The corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with DNA/RNA: Affecting gene expression and protein synthesis.

    Modulating Cellular Pathways: Influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Pyridinylcarbonyl)oxy)-N,N,N-trimethylethanaminium iodide N-oxide
  • 2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium bromide N-oxide

Uniqueness

2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide is unique due to its specific structural features, such as the presence of the iodide and N-oxide functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

51505-45-4

Molecular Formula

C14H23IN2O3

Molecular Weight

394.25 g/mol

IUPAC Name

triethyl-[2-(1-oxidopyridin-1-ium-3-carbonyl)oxyethyl]azanium;iodide

InChI

InChI=1S/C14H23N2O3.HI/c1-4-16(5-2,6-3)10-11-19-14(17)13-8-7-9-15(18)12-13;/h7-9,12H,4-6,10-11H2,1-3H3;1H/q+1;/p-1

InChI Key

MDHOVBIYMTUKOD-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CCOC(=O)C1=C[N+](=CC=C1)[O-].[I-]

Origin of Product

United States

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